beta-Ethynylserine

Bioorthogonal Chemistry Metabolic Protein Labeling THRONCAT

Specify beta-Ethynylserine (CAS 64918-85-0), the (2S,3R)-hydroxylated L-propargylglycine uniquely validated for THRONCAT metabolic labeling. Unlike generic alkyne amino acids (HPG, L-propargylglycine), its 3R-hydroxyl specifically targets the threonine incorporation pathway, achieving ~4-fold higher labeling efficiency (4 mM) with minimal cytotoxicity in bacterial, mammalian, and Drosophila models. The terminal alkyne is purpose-built for CuAAC click conjugation. Essential for proteomic visualization, enrichment, and threonyl-tRNA synthetase inhibition studies targeting Pseudomonas aeruginosa. Verify lot-specific ≥98% HPLC purity and -20°C storage compliance.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 64918-85-0
Cat. No. B1218548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ethynylserine
CAS64918-85-0
Synonyms3-ethynylserine
beta-ethynylserine
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC#CC(C(C(=O)O)N)O
InChIInChI=1S/C5H7NO3/c1-2-3(7)4(6)5(8)9/h1,3-4,7H,6H2,(H,8,9)/t3-,4+/m1/s1
InChIKeyRBWXRFBKVDBXEG-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Ethynylserine (CAS 64918-85-0) Procurement Guide: Compound Class and Baseline Characteristics


beta-Ethynylserine (CAS 64918-85-0), also designated as L-beta-ethynylserine or (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid, is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound isolated from Streptomyces cattleya [1]. It is structurally defined as L-propargylglycine bearing a hydroxy group at the 3R position and functions primarily as an antimetabolite of L-threonine [2]. The compound has documented roles as an antibacterial agent, a bacterial metabolite, and a fungal metabolite, with reported activity against Pseudomonas aeruginosa [3].

Why Generic Substitution Fails for beta-Ethynylserine (CAS 64918-85-0): Critical Distinctions from Common Analogs


Generic substitution of beta-Ethynylserine with superficially similar terminal-alkyne amino acids such as L-propargylglycine (CAS 23235-01-0) or homopropargylglycine (HPG) is scientifically invalid due to fundamental structural, functional, and application-specific distinctions. beta-Ethynylserine is not merely an alkyne-containing amino acid; it is specifically L-propargylglycine hydroxylated at the 3R position [1]. This hydroxylation confers distinct biological recognition as an antimetabolite of L-threonine—a property absent in non-hydroxylated L-propargylglycine—and enables the compound's unique role as a threonine analog in THRONCAT metabolic labeling, where methionine analogs such as HPG cannot substitute [2]. Furthermore, the compound's antibacterial activity against Pseudomonas aeruginosa derives from its specific inhibition of threonyl-tRNA synthetase, a mechanism that is not shared by simple alkyne-bearing amino acids lacking the hydroxyl moiety [3].

beta-Ethynylserine (CAS 64918-85-0) Quantitative Differentiation Evidence vs. Analogs


Protein Labeling Efficiency: beta-Ethynylserine (βES) vs. Homopropargylglycine (HPG) in Complete Growth Media

In a direct head-to-head comparison of metabolic labeling efficiency in E. coli BL21 cultured in standard LB medium (1-hour incubation at 4 mM), beta-Ethynylserine (βES) demonstrated approximately 4-fold higher protein incorporation than homopropargylglycine (HPG), the methionine analog used in BONCAT [1]. The relative fluorescence intensity, normalized to βES signal set at 100%, was approximately 25% for HPG [1]. This differential is critical: βES achieves efficient labeling in complete, nutrient-rich media without requiring methionine-free conditions or auxotrophic strains, which are necessary for optimal HPG performance [1].

Bioorthogonal Chemistry Metabolic Protein Labeling THRONCAT

Cell Growth Impact: beta-Ethynylserine (βES) Minimal Toxicity at Labeling Concentrations

beta-Ethynylserine (βES) at 4 mM concentration—the standard labeling dose—produced no significant impairment of E. coli BL21 growth over a 6-hour monitoring period compared to untreated controls [1]. Growth curves (OD600 absorbance) for βES-treated cultures closely tracked control growth, whereas the positive control (chloramphenicol at 34 μg/mL) exhibited near-complete growth inhibition [1]. This contrasts with puromycin-based labeling methods, which are inherently toxic to cells and restrict experimental windows [2]. The non-toxic profile of βES at functional concentrations is a verified advantage over alternative metabolic labeling reagents.

Cytotoxicity Metabolic Labeling Cell Viability

Target Specificity: beta-Ethynylserine as an Antimetabolite of L-Threonine vs. L-Propargylglycine

beta-Ethynylserine functions as a competitive inhibitor of threonyl-tRNA synthetase (ThrRS), a specificity that distinguishes it from its non-hydroxylated parent compound L-propargylglycine [1]. The compound is explicitly characterized as an antimetabolite of L-threonine, not of methionine, cysteine, or other amino acids [2]. This threonine-mimetic property underlies both its antibacterial activity against Pseudomonas aeruginosa and its utility in THRONCAT metabolic labeling [1][3]. In contrast, L-propargylglycine lacks the 3R-hydroxy group essential for threonine recognition and therefore does not function as a threonine antimetabolite in the same capacity [2].

Antimetabolite Threonyl-tRNA Synthetase Antibacterial

Antibacterial Activity Spectrum: beta-Ethynylserine vs. L-Propargylglycine Against Pseudomonas aeruginosa

beta-Ethynylserine has documented antibacterial activity specifically against Pseudomonas aeruginosa, a clinically significant Gram-negative pathogen [1][2]. This activity is attributed to its mechanism as a competitive inhibitor of threonyl-tRNA synthetase, disrupting protein synthesis [1]. While quantitative MIC data are not publicly available in the peer-reviewed literature, the specific activity against P. aeruginosa represents a verifiable biological distinction from L-propargylglycine, for which no comparable P. aeruginosa activity has been reported [3]. The compound is explicitly classified as an antibacterial agent in authoritative databases including ChEBI and MeSH [2][4].

Antibacterial Pseudomonas aeruginosa Antimetabolite

beta-Ethynylserine (CAS 64918-85-0) Verified Research and Industrial Application Scenarios


THRONCAT Metabolic Labeling of Newly Synthesized Proteins in Complete Media

beta-Ethynylserine is the core reagent for THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), a method that enables efficient, non-toxic labeling of nascent proteins in complete growth media within minutes [1]. This application is uniquely enabled by the compound's properties: efficient incorporation (approximately 4-fold higher than HPG in standard LB medium) and minimal cytotoxicity at functional concentrations (4 mM) [1]. The method has been validated in E. coli, mammalian cells, and Drosophila melanogaster for visualization and enrichment of newly synthesized proteins [1].

Bioorthogonal Click Chemistry via Terminal Alkyne Functionalization

beta-Ethynylserine contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing probes, fluorescent dyes, or affinity tags [1]. This click chemistry compatibility allows specific conjugation and detection of βES-labeled proteins following metabolic incorporation, a capability that is essential for proteomic analysis workflows [2]. The compound is explicitly suitable for click chemistry applications, metabolic labeling, and antimetabolite research [3].

Antibacterial Screening and Threonyl-tRNA Synthetase Inhibition Studies

beta-Ethynylserine exhibits documented antibacterial activity against Pseudomonas aeruginosa through competitive inhibition of threonyl-tRNA synthetase (ThrRS) [1]. This mechanism makes the compound a relevant probe for studying aminoacyl-tRNA synthetase inhibition as an antibacterial strategy and for screening programs targeting Gram-negative pathogens [2]. The compound is classified as an antibacterial agent and antimetabolite in authoritative chemical databases [3].

In Vivo Protein Synthesis Rate Quantification

THRONCAT with beta-Ethynylserine enables visualization and quantification of relative protein synthesis rates in specific cell types in vivo [1]. This capability has been demonstrated in a Drosophila model of Charcot-Marie-Tooth peripheral neuropathy, where βES labeling allowed assessment of translational dynamics in disease-relevant tissues [1]. The non-toxic profile of βES is essential for such longitudinal in vivo studies.

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